N-[4-(Acetylamino)-3-methylphenyl]-2-(4-chlorophenoxy)acetamide
N-[4-(Acetylamino)-3-methylphenyl]-2-(4-chlorophenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
332906-77-1
VCID:
VC0418498
InChI:
InChI=1S/C17H17ClN2O3/c1-11-9-14(5-8-16(11)19-12(2)21)20-17(22)10-23-15-6-3-13(18)4-7-15/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
SMILES:
CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)C
Molecular Formula:
C17H17ClN2O3
Molecular Weight:
332.8g/mol
N-[4-(Acetylamino)-3-methylphenyl]-2-(4-chlorophenoxy)acetamide
CAS No.: 332906-77-1
Main Products
VCID: VC0418498
Molecular Formula: C17H17ClN2O3
Molecular Weight: 332.8g/mol
CAS No. | 332906-77-1 |
---|---|
Product Name | N-[4-(Acetylamino)-3-methylphenyl]-2-(4-chlorophenoxy)acetamide |
Molecular Formula | C17H17ClN2O3 |
Molecular Weight | 332.8g/mol |
IUPAC Name | N-(4-acetamido-3-methylphenyl)-2-(4-chlorophenoxy)acetamide |
Standard InChI | InChI=1S/C17H17ClN2O3/c1-11-9-14(5-8-16(11)19-12(2)21)20-17(22)10-23-15-6-3-13(18)4-7-15/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Standard InChIKey | CVARGSCJZCWZNV-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)C |
Canonical SMILES | CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)C |
PubChem Compound | 839306 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume